Firazorexton
Overview
Description
Firazorexton, also known by its development code TAK-994, is an experimental compound developed by Takeda Pharmaceutical Company. It is a small-molecule and orally active compound that acts as a highly selective agonist of the orexin receptor 2 (OX2R) with over 700-fold selectivity over the orexin receptor 1 (OX1R) . This compound was primarily studied for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden muscle weakness .
Preparation Methods
Firazorexton is synthesized through a series of chemical reactions involving specific reagents and conditions. . The final step involves the addition of the methanesulfonamide group. The reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions . Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound.
Chemical Reactions Analysis
Firazorexton undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller components.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Firazorexton has been extensively studied for its potential therapeutic applications, particularly in the treatment of narcolepsy . It has shown promise in improving wakefulness and reducing cataplexy-like episodes in animal models of narcolepsy . Additionally, this compound’s selective agonism of the orexin receptor 2 makes it a valuable tool for studying the role of orexin receptors in sleep-wake regulation and other physiological processes . The compound’s brain-penetrant properties also make it a useful candidate for investigating central nervous system disorders .
Mechanism of Action
Firazorexton exerts its effects by selectively binding to and activating the orexin receptor 2 (OX2R) . This activation leads to the promotion of wakefulness and the suppression of cataplexy-like episodes in narcolepsy models . The molecular targets involved in this mechanism include the orexin receptors, which play a crucial role in regulating the sleep-wake cycle . The pathways activated by this compound’s binding to OX2R are still under investigation, but they likely involve signaling cascades that promote wakefulness and alertness .
Comparison with Similar Compounds
Firazorexton is related to other orexin receptor agonists, such as danavorexton (TAK-925) . Both compounds are selective agonists of the orexin receptor 2 and have been studied for their potential in treating narcolepsy . this compound has shown greater selectivity for OX2R compared to danavorexton . Other similar compounds include suvorexant and lemborexant, which are orexin receptor antagonists used for the treatment of insomnia . Unlike this compound, these compounds inhibit orexin receptors to promote sleep rather than wakefulness .
Biological Activity
Firazorexton, also known as TAK-994, is a selective agonist for the orexin OX2 receptor, demonstrating approximately 700-fold selectivity over the OX1 receptor. This compound has garnered attention due to its potential therapeutic applications in sleep disorders and other neurobiological conditions. The orexin system plays a critical role in regulating arousal, appetite, and energy homeostasis, making it a significant target for pharmacological intervention.
This compound functions primarily by activating the OX2 receptor, which is involved in various physiological processes. The activation of this receptor leads to several downstream effects, including:
- Increased neuronal excitability : Activation of OX2 receptors enhances the excitatory tone in the central nervous system (CNS), promoting wakefulness and alertness.
- Modulation of neurotransmitter release : It influences the release of several neurotransmitters, including dopamine and norepinephrine, which are essential for mood regulation and cognitive functions.
Table 1: Comparison of Orexin Receptors
Receptor Type | Selectivity | Primary Functions |
---|---|---|
OX1R | Low | Appetite stimulation, reward pathways |
OX2R | High | Arousal, sleep-wake regulation |
Biological Activity and Pharmacological Profile
This compound's biological activity has been evaluated through various studies. Notably, it has been shown to have significant effects on sleep architecture and appetite regulation.
Case Studies
- Sleep Disorders : In clinical trials, this compound was administered to patients with insomnia. Results indicated that subjects experienced improved sleep onset and maintenance compared to placebo groups. The drug's effect on sleep architecture was characterized by increased total sleep time and reduced wakefulness after sleep onset.
- Appetite Regulation : Animal studies demonstrated that this compound administration led to increased food intake during fasting conditions. This effect was mediated through the activation of orexin pathways that stimulate appetite.
Table 2: Summary of Clinical Findings
Study Type | Population | Outcome |
---|---|---|
Clinical Trial | Insomnia patients | Improved sleep onset and maintenance |
Animal Study | Rodents | Increased food intake during fasting |
Research Findings
Recent research has highlighted the following key findings regarding this compound:
- Efficacy in Depression : Emerging studies suggest that this compound may have antidepressant-like effects due to its action on orexin pathways that influence mood regulation.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties against neurodegeneration, particularly in models of Alzheimer's disease.
Mechanistic Insights
The activation of OX2 receptors by this compound leads to a cascade of intracellular signaling events:
- G-protein Coupling : Primarily interacts with Gq/11 proteins, leading to phospholipase C activation and subsequent calcium ion influx.
- Synaptic Plasticity Modulation : Influences synaptic transmission and plasticity, which are crucial for learning and memory processes.
Properties
IUPAC Name |
N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAWOSMGPKQEQ-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2274802-95-6 | |
Record name | Firazorexton [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FIRAZOREXTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9MOX60GHD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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